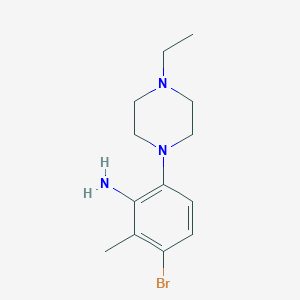

3-Bromo-6-(4-ethylpiperazin-1-yl)-2-methylaniline

Description

3-Bromo-6-(4-ethylpiperazin-1-yl)-2-methylaniline is a substituted aniline derivative featuring a bromine atom at the 3-position, a methyl group at the 2-position, and a 4-ethylpiperazine moiety at the 6-position of the aromatic ring. This compound is of interest in medicinal chemistry and materials science due to its structural complexity, which combines electron-withdrawing (bromo) and electron-donating (ethylpiperazinyl) groups.

Computational studies, such as density functional theory (DFT), are critical for understanding its electronic behavior, including frontier molecular orbitals (FMOs) and reactivity descriptors like ionization energy and chemical hardness .

Properties

Molecular Formula |

C13H20BrN3 |

|---|---|

Molecular Weight |

298.22 g/mol |

IUPAC Name |

3-bromo-6-(4-ethylpiperazin-1-yl)-2-methylaniline |

InChI |

InChI=1S/C13H20BrN3/c1-3-16-6-8-17(9-7-16)12-5-4-11(14)10(2)13(12)15/h4-5H,3,6-9,15H2,1-2H3 |

InChI Key |

KDQQXLRHWPURRQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C(=C(C=C2)Br)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(4-ethylpiperazin-1-yl)-2-methylaniline typically involves the bromination of 2-methylaniline followed by the introduction of the ethylpiperazine group. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent introduction of the ethylpiperazine group can be achieved through nucleophilic substitution reactions using ethylpiperazine and a suitable base .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(4-ethylpiperazin-1-yl)-2-methylaniline can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The aniline moiety can undergo oxidation to form nitroso or nitro derivatives, while reduction can lead to the formation of amines.

Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted anilines, while oxidation and reduction reactions can produce nitroso, nitro, or amine derivatives .

Scientific Research Applications

3-Bromo-6-(4-ethylpiperazin-1-yl)-2-methylaniline has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-6-(4-ethylpiperazin-1-yl)-2-methylaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The ethylpiperazine group can enhance the compound’s ability to cross biological membranes, increasing its bioavailability .

Comparison with Similar Compounds

(E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline

This compound, synthesized via Suzuki coupling , replaces the 6-position ethylpiperazine with a thiophene-imine group. Key differences include:

- Electronic Effects: The thiophene sulfur contributes to electron-rich regions, while the ethylpiperazine in the target compound introduces strong electron-donating character. DFT studies on similar molecules reveal that the thiophene-imine group stabilizes the lowest unoccupied molecular orbital (LUMO) compared to ethylpiperazine, which may alter redox reactivity .

- Synthetic Stability : The absence of imine bond hydrolysis in the thiophene derivative suggests robustness under catalytic conditions, a trait that may extend to the target compound due to the inertness of the ethylpiperazine group .

3-Bromo-2-methylaniline Derivatives with Varied 6-Position Substituents

Replacing the ethylpiperazine with groups like -NH₂, -OCH₃, or halogens alters electronic and steric profiles:

- Electron-Donating Groups (e.g., -OCH₃) : Increase nucleophilicity at the aromatic ring but reduce solubility compared to ethylpiperazine.

Computational and Experimental Data Comparison

Table 1: Key Properties of 3-Bromo-6-(4-ethylpiperazin-1-yl)-2-methylaniline and Analogues

Notes:

- The target compound’s estimated ionization energy and chemical hardness reflect the electron-donating ethylpiperazine counteracting the electron-withdrawing bromo group, as modeled by hybrid DFT functionals (e.g., B3LYP ).

- The thiophene derivative exhibits lower chemical hardness, indicating higher reactivity, consistent with its smaller HOMO-LUMO gap .

Methodological Considerations

- DFT Studies : The Becke three-parameter hybrid functional (B3LYP) and Lee-Yang-Parr correlation are widely used to compute reactivity descriptors, enabling direct comparison of electronic properties across analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.